molecular formula C21H22ClN3O4 B2354649 1-(3-chloro-4-methoxyphenyl)-3-((3,4-dimethoxyphenethyl)amino)pyrazin-2(1H)-one CAS No. 941934-77-6

1-(3-chloro-4-methoxyphenyl)-3-((3,4-dimethoxyphenethyl)amino)pyrazin-2(1H)-one

Cat. No. B2354649
CAS RN: 941934-77-6
M. Wt: 415.87
InChI Key: NZGJVBLOBHDAIK-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methoxyphenyl)-3-((3,4-dimethoxyphenethyl)amino)pyrazin-2(1H)-one is a chemical compound with potential applications in scientific research. This compound is also known as CEP-26401 and is synthesized using a specific method. In

Scientific Research Applications

Antimicrobial Activity

  • Antimicrobial and Antifungal Functionality : A study on a similar compound showed favorable antimicrobial activities against bacteria and fungi, resembling the efficacy of reference antimicrobial agents. This study highlights the potential of pyrazine derivatives in combating microbial infections (Okasha et al., 2022).

Anticoccidial and Antimicrobial Activity

  • Coccidiostatic Properties : Research on pyran derivatives demonstrated significant activity as coccidiostats, suggesting their potential in the treatment of coccidiosis in chickens, in addition to exhibiting general antimicrobial properties (Georgiadis, 1976).

Antidepressant Activities

  • Potential in Depression Treatment : Pyrazoline derivatives have shown to reduce immobility times in animal models, indicating their antidepressant effects. The study suggests that certain substitutions on the pyrazoline ring can enhance antidepressant activity, pointing towards the therapeutic potential of these compounds in managing depression (Palaska et al., 2001).

Corrosion Inhibition

  • Mild Steel Corrosion Inhibition : Pyranopyrazole derivatives were found to be effective in inhibiting corrosion of mild steel in an acidic environment. The efficiency of these inhibitors increased with concentration, highlighting their utility in protecting metals from corrosion (Yadav et al., 2016).

Synthesis and Bioactivity

  • Synthesis and Antioxidant Activity : A study on the synthesis of pyrazoline derivatives emphasized their strong antioxidant activities, as well as antibacterial activity against both Gram-positive and Gram-negative bacteria. These compounds also displayed toxicity in a brine shrimp lethality test, suggesting their potential in drug development (Khotimah et al., 2018).

Cytotoxicity Against Cancer Cells

  • Anticancer Potential : Pyrazole and pyrazolopyrimidine derivatives were evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the potential of these compounds in cancer therapy (Hassan et al., 2014).

properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O4/c1-27-17-7-5-15(13-16(17)22)25-11-10-24-20(21(25)26)23-9-8-14-4-6-18(28-2)19(12-14)29-3/h4-7,10-13H,8-9H2,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZGJVBLOBHDAIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=NC=CN(C2=O)C3=CC(=C(C=C3)OC)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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